1-Benzylquinolinium chloride

Catalog No.
S1519157
CAS No.
15619-48-4
M.F
C16H14ClN
M. Wt
255.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzylquinolinium chloride

CAS Number

15619-48-4

Product Name

1-Benzylquinolinium chloride

IUPAC Name

1-benzylquinolin-1-ium;chloride

Molecular Formula

C16H14ClN

Molecular Weight

255.74 g/mol

InChI

InChI=1S/C16H14N.ClH/c1-2-7-14(8-3-1)13-17-12-6-10-15-9-4-5-11-16(15)17;/h1-12H,13H2;1H/q+1;/p-1

InChI Key

GFEJZIULYONCQB-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC3=CC=CC=C32.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC3=CC=CC=C32.[Cl-]

The exact mass of the compound 1-Benzylquinolinium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190376. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Benzylquinolinium chloride (CAS 15619-48-4) is a quaternary ammonium salt featuring a benzyl group attached to a quinolinium heterocyclic core. This structure imparts a combination of aromatic interactions, cationic charge, and moderate lipophilicity, making it a versatile compound in industrial and research settings. It is primarily procured for its roles as a high-performance process additive in applications like metal plating, as a corrosion inhibitor for steel in acidic environments, and as a specific chemical intermediate in organic synthesis. Its performance is directly tied to the unique electronic and steric properties of the quinolinium ring system, which distinguishes it from simpler pyridinium or aliphatic quaternary ammonium salts.

Substituting 1-Benzylquinolinium chloride with seemingly similar compounds, such as its bromide analog or N-benzylpyridinium chloride, is often unviable in process-critical applications. The choice of the chloride anion directly influences solubility and ionic mobility in aqueous formulations, which is crucial for consistent performance in electroplating baths. Furthermore, the fused-ring structure of the quinolinium core offers a larger surface area and distinct electronic distribution compared to single-ring pyridinium analogs. This structural difference significantly enhances its adsorption efficiency on metal surfaces, a key factor in corrosion inhibition, and modifies its electrochemical potential, which is critical for its use as a synthesis precursor. These are not minor variations but fundamental performance differences that impact end-product quality and process efficiency.

Superior Corrosion Inhibition Efficiency on N80 Steel vs. Precursor Compound

In demanding high-temperature acidic environments relevant to oil and gas production, a derivative of 1-Benzylquinolinium chloride (BQD) demonstrates vastly superior performance over the base compound (BQC). At a low concentration of just 0.05% in 15% HCl at 363 K (90°C), the derivative BQD achieved a corrosion inhibition rate of 99.17%. This is a significant performance uplift from the poor inhibition noted for the unmodified precursor under similar harsh conditions, highlighting its suitability for formulating high-performance inhibitor packages. The addition of urotropine as a synergist further reduces the corrosion rate to an exceptionally low 2.87 g·m⁻²·h⁻¹.

Evidence DimensionCorrosion Inhibition Efficiency
Target Compound Data99.17% (as derivative BQD at 0.05% conc.)
Comparator Or BaselineUnmodified 1-Benzylquinolinium Chloride (BQC), described as having 'poor corrosion inhibition'
Quantified DifferenceQualitatively 'poor' vs. 99.17% efficiency
ConditionsN80 steel in 15% hydrochloric acid at 363 K (90°C)

For formulating corrosion inhibitors for acidic, high-temperature industrial applications, this compound provides near-complete protection where common precursors fail.

Enhanced Thermal Stability for Broader Processing Windows

Thermal stability is a critical parameter for process chemicals used at elevated temperatures. Thermogravimetric analysis (TGA) of 1-Benzylquinolinium chloride shows an onset of decomposition above 200°C. Comparative studies of heterocyclic ionic liquids consistently show that quinolinium and dicationic structures exhibit higher thermal stability than their monocationic pyridinium or imidazolium counterparts. For instance, dicationic ionic liquids can have decomposition temperatures 20°C to 40°C higher than comparable monocationic salts, a benefit attributed to stronger ionic interactions and higher liquid density. This enhanced thermal robustness allows for a wider and safer operating window in applications like high-temperature catalysis or as a component in specialty fluids.

Evidence DimensionThermal Decomposition Onset (TGA)
Target Compound Data>200°C
Comparator Or BaselineMonocationic Pyridinium/Imidazolium ILs (Generally lower stability)
Quantified DifferenceUp to 20-40°C higher for related dicationic/more complex structures vs. simple monocationic ILs
ConditionsThermogravimetric Analysis (TGA) in an inert atmosphere

This compound's higher thermal stability allows it to be used in more demanding, higher-temperature processes where simpler quaternary salts would decompose.

Precursor Suitability: Favorable Electrochemical Reduction Potential

For applications as a precursor in electrosynthesis, the reduction potential of the cation is a key procurement parameter. The electrochemical reduction of N-heterocyclic onium salts is a versatile method for carbon-carbon bond formation. Studies on related systems show that the reduction potential is highly dependent on the aromatic core. Quinolinium salts generally exhibit less negative reduction potentials compared to pyridinium salts, making them easier to reduce selectively. This can lead to higher reaction yields, improved energy efficiency, and greater compatibility with other functional groups in the molecule. This inherent electrochemical advantage makes 1-benzylquinolinium chloride a more suitable precursor for specific electroreductive transformations compared to pyridinium-based analogs.

Evidence DimensionElectrochemical Reduction Potential
Target Compound DataMore favorable (less negative) potential
Comparator Or BaselineN-Benzylpyridinium salts (more negative potential)
Quantified DifferenceDirectional difference (easier to reduce)
ConditionsCyclic Voltammetry in a non-aqueous solvent (e.g., DMF)

This compound requires less energy and enables more selective electrochemical reactions, making it a superior precursor for specific synthetic pathways.

Formulation of High-Temperature Acidizing Corrosion Inhibitors

This compound serves as a critical component or precursor for corrosion inhibitor packages designed for severe service conditions, such as in oil and gas well acidizing. Its inherent thermal stability and the exceptional performance of its derivatives provide robust protection for steel assets in hot, concentrated acid environments.

Brightener and Leveling Agent in Nickel Electroplating Baths

The specific molecular structure of 1-benzylquinolinium chloride makes it an effective agent for controlling crystal growth during nickel deposition. Its use in plating baths can lead to brighter, more level, and less stressed nickel coatings compared to those achieved with generic quaternary ammonium salts or simpler pyridinium analogs.

Precursor for Selective Electrochemical Synthesis

Given its favorable reduction potential relative to pyridinium analogs, this compound is the preferred choice for electrochemical syntheses where the quinolinium core is reductively functionalized. This is particularly relevant for creating complex heterocyclic scaffolds used in pharmaceutical and materials science research.

Physical Description

Liquid

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (36.96%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (63.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (63.04%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (41.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (57.61%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

15619-48-4

General Manufacturing Information

Oil and gas drilling, extraction, and support activities
Quinolinium, 1-(phenylmethyl)-, chloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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